molecular formula C24H17NO5 B2616139 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide CAS No. 883953-86-4

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide

Cat. No. B2616139
CAS RN: 883953-86-4
M. Wt: 399.402
InChI Key: JZGVDYMSTNXVBC-UHFFFAOYSA-N
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Description

The compound “N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a chromen-2-one group (a benzene ring fused with a 4H-chromen-2-one), and a phenylacetamide group (an acetamide group attached to a phenyl group) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole, chromen-2-one, and phenylacetamide functional groups. These groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the chromen-2-one ring might be susceptible to nucleophilic attack, and the amide group in the phenylacetamide might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and rigidity, while the carbonyl and amide groups might participate in hydrogen bonding .

Scientific Research Applications

Antineoplastic Activity

This compound has been found to have potential antineoplastic activity. It has been shown to be efficacious in tumor cells experiencing glucose starvation . The compound inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells . This suggests that it could be used in the treatment of glucose-starved tumors .

Cancer Metabolism

The compound has been associated with cancer metabolism. It has been found to selectively kill cells exposed to glucose starvation . This is particularly relevant in the context of solid tumors, where glucose levels are often low .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is of interest due to its potential antitumor activity and its impact on cancer metabolism . It is one of the derivatives of the kinase inhibitor amuvatinib .

Synthetic Lethality

The compound has been associated with the concept of synthetic lethality. This is a type of potential therapeutic strategy in oncology, where the inhibition of one gene (or metabolic pathway) is harmless but becomes lethal when combined with the inhibition of a second gene (or metabolic pathway) .

Claisen–Schmidt Reaction

This compound has been synthesized using a Claisen–Schmidt reaction . This is a type of carbon-carbon bond forming reaction that occurs between an aldehyde or ketone and a carbonyl compound in the presence of a base .

Quinoline Derivatives

The compound is a quinoline derivative . Quinoline derivatives have a wide range of biological activities, including antimalarial, antitumor, antibacterial, and antioxidant properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of molecules containing benzodioxole, chromen-2-one, and phenylacetamide groups. Future research could focus on synthesizing the compound and studying its physical, chemical, and biological properties .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-21(12-15-6-2-1-3-7-15)25-24-22(16-10-11-19-20(13-16)29-14-28-19)23(27)17-8-4-5-9-18(17)30-24/h1-11,13H,12,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGVDYMSTNXVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-phenylacetamide

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